![molecular formula C7H4N4O B14011177 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, which confer unique chemical properties and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another method involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with methyl cyanoacetate in acetic acid under reflux in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Cyclocondensation: Formation of the pyrazolopyridine ring system.
Substitution: Introduction of different functional groups on the pyrazole or pyridine rings.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Common Reagents and Conditions
Cyclocondensation: Methyl cyanoacetate, acetic acid, pyrrolidine.
Substitution: Halogenated reagents, nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of p38 mitogen-activated protein kinases, which play a crucial role in the regulation of inflammatory responses . By inhibiting these kinases, the compound can modulate the activity of various signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different ring fusion patterns and biological activities.
Uniqueness
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can be further modified to introduce various pharmacophore groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H4N4O |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
5-oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-5-6(3-9-11-5)10-7(4)12/h1,3H,(H,9,11)(H,10,12) |
InChI Key |
CHPOGLYEICOHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1NN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)


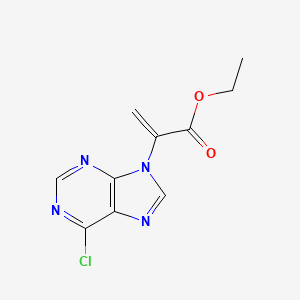
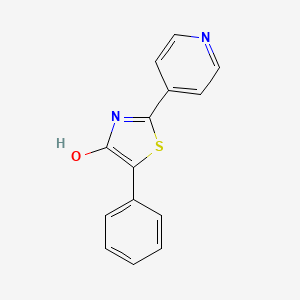

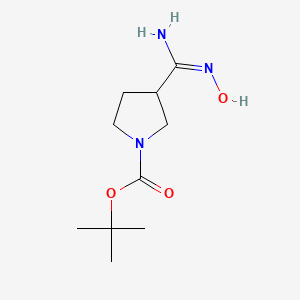
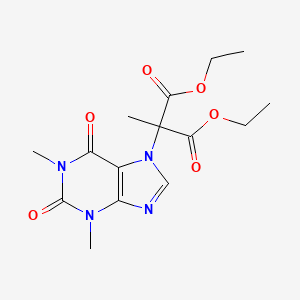
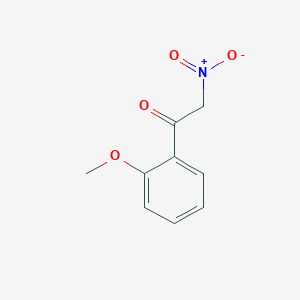

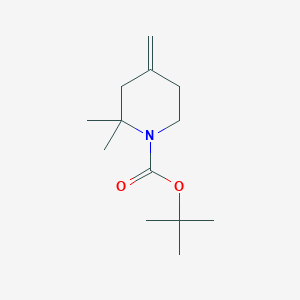

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
